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Compound of Interest

Compound Name: 2-Butyloctanedioic acid

cat. No.: 88037448

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid (decanedioic acid), serves as a
versatile building block in various industries, from polymers to cosmetics. The introduction of an
alkyl substituent, such as a butyl group, onto its backbone can dramatically alter its
physicochemical properties, creating novel opportunities for specialized applications. 2-
Butylsebacic acid, systematically named 2-butyl-decanedioic acid, represents such a
modification.

The presence of the butyl group at the C-2 (alpha) position introduces a chiral center and
significantly increases the molecule’s lipophilicity. This structural alteration is hypothesized to
influence its solubility, melting point, and, most importantly, its interaction with biological
systems. For drug development professionals, such molecules are of interest as potential new
chemical entities (NCEs), advanced drug delivery vehicles, or specialized excipients that can
enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2]

Molecular Structure and Physicochemical
Properties

The foundational step in evaluating any novel compound is to define its structure and predict its
chemical behavior.

Structural Formula

The structural formula of 2-butylsebacic acid is characterized by a ten-carbon backbone with
carboxylic acid functional groups at both ends (C-1 and C-10). A butyl group is attached to the
second carbon atom.
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e Chemical Name: 2-Butyl-decanedioic acid

» Molecular Formula: C14H2604

e Molecular Weight: 258.35 g/mol

« Canonical SMILES: CCCCC(C(0)=0)CCCCCCCC(0)=0
e InChl Key: (Generated for a novel structure)

The presence of the butyl group at the C-2 position creates a stereocenter, meaning 2-
butylsebacic acid can exist as two distinct enantiomers: (S)-2-butylsebacic acid and (R)-2-
butylsebacic acid, as well as the racemic mixture.

Predicted Physicochemical Data

While experimental data for this specific molecule is not readily available in public databases,
its properties can be reliably estimated based on the known values for sebacic acid and the
predictable influence of an alpha-butyl group.[3]
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Melting Point

133-137 °C[3]
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group disrupts the
Lower than parent crystal lattice packing,
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melting point.

Boiling Point

294.5 °C (at 133 hPa)
[3]

Increased molecular
_ weight and van der
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higher boiling point.

Water Solubility

0.1 g/100 mL (at 20
OC)

The nonpolar butyl
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Lower than parent ) o
reducing solubility in
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water.
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Synthesis and Purification Protocol

Synthesizing a novel substituted dicarboxylic acid requires a strategic approach. An effective
method is the alkylation of a sebacic acid diester enolate. This protocol ensures precise
placement of the butyl group at the C-2 position.

Rationale for Synthetic Strategy

Direct alkylation of sebacic acid is challenging due to the low acidity of the a-protons and the
interference from the two acidic carboxyl protons. A more controlled approach involves:

» Protection of Carboxyl Groups: The carboxylic acid groups are first converted to esters (e.g.,
diethyl esters) to prevent them from reacting with the strong base.

o Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide
(LDA), is used to selectively deprotonate the a-carbon (C-2), creating a reactive carbanion
(enolate). Using exactly one equivalent of base at low temperature ensures mono-alkylation.

o Alkylation: The enolate is then treated with an alkylating agent, 1-bromobutane, to introduce
the butyl group via an Sn2 reaction.

o Deprotection: Finally, the ester groups are hydrolyzed back to carboxylic acids.

This workflow is a cornerstone of modern organic synthesis for creating substituted carboxylic
acids.

Experimental Workflow Diagram
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Caption: Synthetic workflow for 2-butylsebacic acid via diester alkylation.
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Step-by-Step Protocol

Materials: Sebacic acid, absolute ethanol, concentrated sulfuric acid, lithium diisopropylamide
(LDA), dry tetrahydrofuran (THF), 1-bromobutane, sodium hydroxide, hydrochloric acid.

Protocol:

o Esterification:

o

In a round-bottom flask, dissolve 1 mole of sebacic acid in 5 moles of absolute ethanol.

[¢]

Carefully add 0.1 moles of concentrated H2SOa4 as a catalyst.

o

Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.

[e]

Cool, neutralize with sodium bicarbonate solution, and extract the diethyl sebacate product
with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.

» Alkylation:

o Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.

o Dissolve 1 mole of diethyl sebacate in dry THF and cool the solution to -78 °C in a dry
ice/acetone bath.

o Slowly add 1.05 moles of LDA solution dropwise, maintaining the temperature at -78 °C.
Stir for 1 hour to ensure complete enolate formation.

o Add 1.1 moles of 1-bromobutane dropwise. Allow the reaction to slowly warm to room
temperature and stir overnight.

o Quench the reaction with saturated ammonium chloride solution and extract the product
into ethyl acetate.

» Hydrolysis and Purification:

o Dissolve the crude diethyl 2-butylsebacate in ethanol and add a 2 M aqueous solution of
sodium hydroxide (2.5 moles).
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o Reflux the mixture for 3-4 hours until the hydrolysis is complete.
o Cool the solution and remove the ethanol via rotary evaporation.

o Wash the remaining aqueous solution with ether to remove any unreacted starting
material.

o Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCI. The 2-
butylsebacic acid product will precipitate as a white solid.

o Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an
appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A multi-technique
approach provides a self-validating system of characterization.

Characterization Workflow

Synthesized Product

— —_—  ——
1H & 3C NMR | Mass Spectrometry (ESI-MS) | RP-HPLC | FT-IR Spectroscopy |
(Structural Confirmation) (Molecular Weight Verification) (Purity Assessment (>98%)) (Functional Group ID)

Validation

Verified 2-Butylsebacic Acid
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Caption: Analytical workflow for the structural and purity validation.

Key Analytical Techniques

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Will confirm the presence of the butyl group (triplet and sextet patterns) and the
long methylene chain of the sebacic backbone. The unique proton at the C-2 position will
appear as a multiplet.

o 13C NMR: Will show 14 distinct carbon signals, confirming the asymmetric structure. The
signals for the two carboxyl carbons will appear downfield (>170 ppm), and their slightly
different chemical shifts will confirm the alpha-substitution.

e Mass Spectrometry (MS):

o Electrospray lonization (ESI) in negative mode is ideal for carboxylic acids. The primary
ion observed should correspond to the deprotonated molecule [M-H]~ at m/z 257.3. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental formula
C14H2504~.

e High-Performance Liquid Chromatography (HPLC):

o Areversed-phase (C18) column with a gradient mobile phase of acetonitrile and water
(with 0.1% formic acid) is suitable.[4] This technique is essential for determining the purity
of the final compound. The retention time will be longer than that of sebacic acid due to
increased lipophilicity.

e Fourier-Transform Infrared (FT-IR) Spectroscopy:

o The spectrum will show a very broad O-H stretch from ~2500-3300 cm~! characteristic of
a carboxylic acid dimer, and a sharp C=0 stretch at ~1700 cm~1.

Potential Applications in Drug Development

The unique amphiphilic nature of 2-butylsebacic acid—possessing both a lipophilic alkyl chain
and hydrophilic carboxyl groups—opens up several prospective avenues in pharmaceutical

sciences.
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As a Permeation Enhancer or Solubilizing Excipient

Many promising drug candidates fail due to poor solubility (BCS Class Il drugs) or low
membrane permeability.[1] The structure of 2-butylsebacic acid makes it an excellent candidate
for formulation studies.

o Mechanism of Action: The lipophilic butyl group can transiently interact with and disrupt the
lipid bilayers of cell membranes, increasing their fluidity and enhancing the permeation of co-
administered drugs. The dicarboxylic acid nature allows for pH-dependent solubility, which
can be exploited in designing oral dosage forms that dissolve at specific points in the
gastrointestinal tract.

In Polymeric Drug Delivery Systems

Sebacic acid is already used to create biodegradable polyesters for drug delivery. 2-
Butylsebacic acid could be used as a monomer to synthesize novel "functional” polyesters.

o Rationale: Copolymerizing 2-butylsebacic acid with other diols would create a polyester with
pendant butyl groups. These groups would increase the polymer's hydrophobicity, slowing its
degradation rate and thus prolonging the release of an encapsulated drug. This offers a
tunable platform for creating sustained-release formulations for chronic therapies.

Logic Diagram for Pharmaceutical Application
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Caption: Logical connections between molecular properties and applications.

Safety and Handling

Based on data for the parent compound, sebacic acid, and other aliphatic carboxylic acids, 2-
butylsebacic acid should be handled with standard laboratory precautions.[5][6] It is expected
to be a skin and eye irritant.[7]

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
» Handling: Avoid creating dust. Use in a well-ventilated area.
o Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[5]

Conclusion

2-Butylsebacic acid is a novel dicarboxylic acid with significant potential, particularly in the
pharmaceutical industry. Its amphiphilic character, introduced by the alpha-butyl group,
distinguishes it from its parent compound, sebacic acid. While experimental validation of its
properties and applications is still required, the theoretical framework and synthetic protocols
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outlined in this guide provide a solid foundation for future research. Its potential role as a
bioavailability enhancer or a component of advanced drug delivery systems makes it a
compelling target for further investigation by scientists dedicated to solving the challenges of
modern drug formulation and delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://datasheets.scbt.com/sc-215843.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Benzylbutanoic-acid
https://www.benchchem.com/product/b8037448#2-butylsebacic-acid-structural-formula
https://www.benchchem.com/product/b8037448#2-butylsebacic-acid-structural-formula
https://www.benchchem.com/product/b8037448#2-butylsebacic-acid-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8037448?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

